molecular formula C12H12N2O3 B2717842 1-(2-hydroxy-5-methylphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione CAS No. 1242831-26-0

1-(2-hydroxy-5-methylphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione

Cat. No. B2717842
CAS RN: 1242831-26-0
M. Wt: 232.239
InChI Key: YQPJYEJBUHLFMT-UHFFFAOYSA-N
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Description

1-(2-hydroxy-5-methylphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione, also known as febuxostat, is a xanthine oxidase inhibitor that is used to treat hyperuricemia (high levels of uric acid in the blood) in patients with gout. It was first approved by the US Food and Drug Administration (FDA) in 2009 and is marketed under the brand name Uloric.

Scientific Research Applications

Chemical Synthesis and Characterization

Research on related pyrimidine derivatives highlights the synthetic versatility of these compounds. For instance, the multicomponent reaction involving N,N-dimethylbarbituric acid and related compounds underscores the ability to construct complex molecules with potential for further functionalization or as intermediates in the synthesis of pharmaceuticals or organic materials (Barakat et al., 2016).

Pharmaceutical Chemistry

Pyrimidine derivatives are notable for their biological activities, including antibacterial, fungicidal, and antiallergic properties. The exploration of novel synthesis methods for chromeno[2,3-d]pyrimidine-2,4(3H)-diones, as reported by Osyanin et al. (2014), opens up avenues for the development of new therapeutic agents with potential applications in treating various diseases (Osyanin et al., 2014).

Material Science and Optical Applications

The study of pyrimidine-based bis-uracil derivatives by Mohan et al. (2020) illustrates the potential of pyrimidine derivatives in material science, particularly in the development of compounds with desirable optical and nonlinear optical (NLO) properties. Such materials could find applications in NLO device fabrications, highlighting the role of pyrimidine derivatives in advancing materials science (Mohan et al., 2020).

properties

IUPAC Name

1-(2-hydroxy-5-methylphenyl)-6-methylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-7-3-4-10(15)9(5-7)14-8(2)6-11(16)13-12(14)17/h3-6,15H,1-2H3,(H,13,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPJYEJBUHLFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)N2C(=CC(=O)NC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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